DIPSO sodium salt

説明

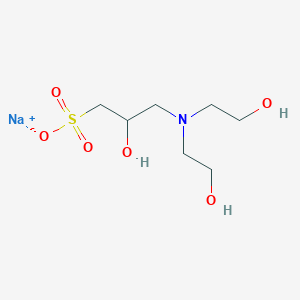

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASJMJKAMKICKL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NNaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635431 |

Source

|

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-62-0 |

Source

|

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DIPSO Sodium Salt for Researchers, Scientists, and Drug Development Professionals

Core Introduction

DIPSO sodium salt, with the chemical name 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. As a member of the "Good's" buffers, it is valued for its compatibility with biological systems, minimal interaction with biological macromolecules, and a buffering range suitable for many physiological and enzymatic studies. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use as a buffer, and its applications in common laboratory techniques.

Physicochemical Properties

This compound is a white crystalline powder that is readily soluble in water. Its key properties are summarized in the table below, providing essential data for researchers in the preparation of buffer solutions and the design of experiments.

| Property | Value | Reference |

| CAS Number | 102783-62-0 | |

| Molecular Formula | C₇H₁₆NNaO₆S | |

| Molecular Weight | 265.26 g/mol | |

| Appearance | White crystalline powder | |

| Purity (Assay by titration) | ≥ 99% | |

| Useful pH Range | 7.0 - 8.2 | |

| pKa at 25°C | 7.6 | |

| Storage | Room temperature |

pKa as a Function of Temperature

The effective pH of a buffer is dependent on its pKa, which in turn is influenced by temperature. For precise experimental control, it is crucial to consider the pKa of DIPSO at the specific temperature of the experiment. The second dissociation constant (pK₂) of DIPSO (the acid form) has been determined over a range of temperatures.

| Temperature (°C) | pK₂ |

| 5 | 7.99 |

| 10 | 7.90 |

| 15 | 7.82 |

| 20 | 7.74 |

| 25 | 7.66 |

| 30 | 7.58 |

| 37 | 7.48 |

| 40 | 7.43 |

| 45 | 7.36 |

| 50 | 7.29 |

| 55 | 7.22 |

Data adapted from a study on the buffer standards for the physiological pH of the zwitterionic compound, DIPSO.

Experimental Protocols

Preparation of a 0.1 M this compound Buffer Solution

This protocol outlines the steps to prepare a 0.1 M stock solution of this compound buffer. The final pH should be adjusted based on the specific requirements of the experiment, keeping in mind the temperature-dependent pKa.

Materials:

-

This compound (MW: 265.26 g/mol )

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Graduated cylinder

-

Beaker

Procedure:

-

Weighing the this compound: Accurately weigh 26.526 g of this compound.

-

Dissolving the salt: Add the weighed this compound to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the salt is completely dissolved.

-

pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode in the DIPSO solution. Monitor the pH and slowly add a solution of HCl (e.g., 1 M) or NaOH (e.g., 1 M) to adjust the pH to the desired value within the buffer's effective range (7.0-8.2).

-

Final Volume Adjustment: Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization and Storage: For applications requiring sterile conditions, the buffer solution can be sterilized by filtration through a 0.22 µm filter. Store the buffer solution at room temperature.

Applications in Laboratory Techniques

This compound is a versatile buffer that can be employed in various experimental settings where a stable pH in the neutral to slightly alkaline range is required. Its applications include, but are not limited to, enzyme assays, protein studies, and cell culture.

Use in Electrophoresis (Representative Protocol)

Note: This is a general protocol. The concentration and pH of the running buffer may need to be optimized for the specific proteins being separated.

Materials:

-

Acrylamide/Bis-acrylamide solution

-

This compound buffer (e.g., 50 mM, pH 7.5) as a potential running and gel buffer

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Protein sample

-

Sample loading buffer (non-denaturing)

-

Electrophoresis apparatus

Procedure:

-

Casting the Gel: Prepare the resolving and stacking gels using the acrylamide/bis-acrylamide solution and a buffer system. A DIPSO-based buffer could be tested here. Polymerization is initiated by adding APS and TEMED.

-

Preparing the Running Buffer: Prepare a sufficient volume of running buffer. A 50 mM this compound solution at pH 7.5 is a plausible starting point.

-

Sample Preparation: Mix the protein sample with a non-denaturing sample loading buffer.

-

Electrophoresis: Assemble the electrophoresis apparatus, fill the reservoirs with the running buffer, and load the samples into the wells of the gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the separated protein bands.

An In-depth Technical Guide to the Chemical Properties of DIPSO Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIPSO sodium salt, chemically known as 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research.[1] Its primary function is to maintain a stable pH environment in biological assays, cell culture media, and enzyme reactions.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including detailed experimental protocols and visual representations of its application in a common biochemical workflow.

Core Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its chemical structure features a tertiary amine, two hydroxyl groups, and a sulfonate group, which contribute to its buffering capacity and solubility in aqueous solutions.

| Property | Value | Reference |

| Synonyms | 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt | [1] |

| CAS Number | 102783-62-0 | [2] |

| Molecular Formula | C₇H₁₆NNaO₆S | [2] |

| Molecular Weight | 265.26 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| pKa (25°C) | 7.6 | [3] |

| Useful pH Range | 7.0 - 8.2 | [3] |

| Storage | Room Temperature | [1] |

Solubility and Stability

This compound is a stable compound under standard laboratory conditions and should be stored at room temperature.[1] As a sulfonic acid salt, it is generally stable and less prone to reactivity compared to its corresponding free acid.

Experimental Protocols

Determination of pKa by Titration

The pKa of a buffer is the pH at which the concentrations of the acidic and basic forms of the buffer are equal. A common method for determining the pKa is through acid-base titration.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Beaker

-

Burette

-

Deionized water

Methodology:

-

Prepare a solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).

-

Initial pH measurement: Place the beaker with the this compound solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.

-

Titration with acid: Fill the burette with the standardized HCl solution. Slowly add small, known volumes of HCl to the DIPSO solution, recording the pH after each addition. Continue this process until the pH drops significantly.

-

Titration with base (optional but recommended for confirmation): In a separate experiment, or after neutralizing the acidified solution, titrate the DIPSO solution with the standardized NaOH solution, again recording the pH after each addition until the pH rises significantly.

-

Data analysis: Plot the pH of the solution as a function of the volume of acid or base added. The pKa is the pH at the midpoint of the steepest part of the titration curve, which corresponds to the point where half of the buffer has been protonated or deprotonated.

Determination of Aqueous Solubility (Equilibrium Solubility Assay)

This protocol determines the maximum concentration of this compound that can be dissolved in water at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Vials

Methodology:

-

Prepare saturated solutions: Add an excess amount of this compound to a series of vials containing a known volume of deionized water.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Allow the solutions to equilibrate for a set period (e.g., 24-48 hours), ensuring continuous agitation to facilitate dissolution.

-

Phase separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Pass the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately weigh a known volume of the clear filtrate. Evaporate the water and weigh the remaining solid this compound. The solubility can then be calculated in grams per 100 mL of water.

Applications and Workflows

This compound is a versatile buffer used in a variety of biochemical and molecular biology applications, including:

-

Enzyme Assays: Maintaining a stable pH is crucial for optimal enzyme activity.[6] DIPSO is often used in kinetics studies of enzymes like lactate dehydrogenase.[7][8][9]

-

Protein Purification: It is used in various steps of protein purification workflows, such as in buffers for chromatography techniques.[10][11]

-

Cell Culture: DIPSO can be a component of cell culture media, for instance, in the cultivation of hybridoma cells for monoclonal antibody production.[12][13][14][15]

Visualizing a Recombinant Protein Purification Workflow

The following Graphviz diagram illustrates a typical workflow for the purification of a recombinant protein, a process where this compound can be utilized in the buffer systems for various chromatography steps.

Caption: Workflow for Recombinant Protein Purification.

In this workflow, this compound could be a component of the buffers used during the affinity, ion exchange, and size exclusion chromatography steps to maintain a stable pH, which is critical for protein stability and the effectiveness of the separation.[16][17][18]

Signaling Pathways

While this compound is primarily a tool to control pH in in vitro studies of signaling pathways, it does not directly participate as a signaling molecule itself. Its role is to provide a stable environment to accurately study the interactions of signaling molecules.

The following diagram illustrates a generic representation of a signaling pathway that could be studied using buffers containing this compound.

Caption: A Generic Cell Signaling Pathway.

Conclusion

This compound is an essential tool for researchers in the life sciences. Its properties as a zwitterionic buffer with a physiologically relevant pKa make it highly suitable for a wide range of applications where pH control is critical. Understanding its chemical properties and the appropriate experimental protocols for its use is fundamental for obtaining reliable and reproducible experimental results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, 98% - Alta DiagnoTech [altadiagnotech.com]

- 7. The Approach to the Michaelis Complex in Lactate Dehydrogenase: The Substrate Binding Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactate dehydrogenase isozymes: kinetic properties at high enzyme concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hybridoma Myeloma Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. kruse.hms.harvard.edu [kruse.hms.harvard.edu]

- 15. Hybridoma production protocol. EuroMAbNet [euromabnet.com]

- 16. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]

- 17. researchgate.net [researchgate.net]

- 18. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

An In-depth Technical Guide to DIPSO Sodium Salt (CAS No. 102783-62-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid sodium salt, commonly known as DIPSO sodium salt (CAS No. 102783-62-0). It is a zwitterionic biological buffer valued for its buffering efficacy in the physiological pH range. This document consolidates its physicochemical properties, applications in various scientific domains, and detailed experimental protocols. Particular emphasis is placed on its role in biochemical assays, cell culture, and electrophoretic techniques. Furthermore, this guide elucidates the influence of DIPSO on oocyte meiotic regulation, supported by a detailed signaling pathway diagram.

Introduction

This compound is a sulfonate-based zwitterionic buffer, one of the "Good's buffers," which are prized for their compatibility with biological systems.[1] Its chemical structure, featuring a tertiary amine and a sulfonic acid group, confers a pKa of approximately 7.6 at 25°C, making it an excellent choice for maintaining a stable pH environment between 7.0 and 8.2.[2] This pH range is critical for a vast array of biological experiments, including enzyme assays, cell culture, and protein analysis.[3][4] The sodium salt form offers enhanced solubility in aqueous solutions compared to its free acid counterpart.

Physicochemical Properties

This compound is a white crystalline powder that is highly soluble in water.[5] While it is generally described as being almost insoluble in most organic solvents, quantitative data in common organic solvents like ethanol and DMSO is not widely published.[2] The stability of its aqueous solutions is a key feature, although, like many biological buffers, long-term storage may be influenced by factors such as temperature and microbial contamination.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102783-62-0 | [7] |

| Molecular Formula | C₇H₁₆NNaO₆S | [7] |

| Molecular Weight | 265.26 g/mol | [7] |

| Appearance | White crystalline powder | [5] |

| Useful pH Range | 7.0 – 8.2 | [2] |

| pKa (25 °C) | ~7.6 | [2] |

| Solubility in Water | Soluble | [5] |

| Storage Temperature | Room Temperature | [8] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in public databases. However, a proton NMR (¹H NMR) spectrum for the free acid form of DIPSO (CAS No. 68399-80-4) in D₂O is available and provides insight into the core structure. The sodium salt is expected to have a very similar spectrum, with potential minor shifts in the peaks adjacent to the sulfonate group.

¹H NMR (DIPSO, Free Acid in D₂O): The spectrum exhibits characteristic peaks corresponding to the protons of the hydroxyethyl groups and the propanesulfonic acid backbone.[3]

Interpretation of the ¹H NMR spectrum of the free acid can be used to infer the structure of the sodium salt. The key difference would be the absence of the acidic proton on the sulfonic acid group.

Note: For rigorous quality control, it is recommended that researchers acquire spectroscopic data for their specific lot of this compound.

Applications in Research and Drug Development

This compound is a versatile tool in the modern biological laboratory, with applications spanning from fundamental research to pharmaceutical development.

Buffering Agent in Biochemical Assays

Its pKa in the physiological range makes DIPSO an ideal buffer for a wide variety of enzyme assays.[5] Maintaining a stable pH is crucial for ensuring optimal enzyme activity and obtaining reproducible results.

Cell Culture Media

DIPSO can be used as a buffering agent in cell culture media to maintain a stable pH, which is critical for cell viability and growth.[4] However, it is important to note that DIPSO can chelate metal ions, which may affect cellular processes in media where specific metal ion concentrations are critical.[2]

Electrophoresis

DIPSO is an effective buffer component for various electrophoretic techniques, including native polyacrylamide gel electrophoresis (native-PAGE). It helps to maintain a stable pH during the electrophoretic run, which is essential for the consistent migration and separation of proteins and other biomolecules.[2]

Chromatography

In protein purification using chromatography, maintaining a stable pH is vital for the separation process. DIPSO can be used in chromatography buffers to prevent pH fluctuations that could affect the charge of the target protein and its interaction with the stationary phase.[2]

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

-

Weighing: Accurately weigh 265.26 g of this compound powder.

-

Dissolving: Dissolve the powder in approximately 800 mL of high-purity, deionized water.

-

pH Adjustment: Adjust the pH to the desired value (typically within the 7.0-8.2 range) using concentrated HCl or NaOH.

-

Final Volume: Bring the final volume to 1 L with deionized water.

-

Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.

-

Storage: Store the stock solution at room temperature.

Protocol for Alkaline Phosphatase Assay using a DIPSO Buffer

This protocol is adapted from a general colorimetric assay for alkaline phosphatase (ALP).

Reagents:

-

DIPSO Assay Buffer (0.1 M, pH 9.8):

-

Prepare a 0.1 M this compound solution.

-

Adjust the pH to 9.8 with NaOH.

-

Add 1 mM MgCl₂.

-

-

Substrate Solution: 10 mM p-Nitrophenyl Phosphate (pNPP) in the DIPSO Assay Buffer.

-

Stop Solution: 3 M NaOH.

-

Alkaline Phosphatase Standard Solutions.

-

Sample: Serum or other biological samples containing ALP.

Procedure:

-

Preparation: Prepare the DIPSO Assay Buffer, Substrate Solution, and Stop Solution.

-

Reaction Setup: In a 96-well microplate, add 50 µL of sample or ALP standard to each well.

-

Initiate Reaction: Add 150 µL of the pre-warmed (37°C) Substrate Solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Determine the ALP activity based on the absorbance values of the standards.

Workflow for Alkaline Phosphatase Assay:

Influence on Oocyte Meiotic Regulation

Research by Downs and Mastropolo (1997) has shown that culture conditions, including the type of buffer used, can significantly impact the meiotic regulation of cumulus cell-enclosed mouse oocytes.[9] Their work suggests that different buffers can alter the response of oocytes to meiotic inhibitors and stimulators.

The study investigated the effects of various culture media and organic buffers, including HEPES, on spontaneous maturation and the maintenance of meiotic arrest. It was observed that the choice of buffer influenced the efficacy of meiotic inhibitors like hypoxanthine and the action of meiosis-inducing ligands such as follicle-stimulating hormone (FSH) and epidermal growth factor (EGF).[9] The pH of the medium, maintained by the buffer, was also shown to have a dramatic effect on meiotic maturation, with increased pH augmenting FSH-induced de novo purine synthesis.[9]

While the paper does not provide a definitive signaling pathway directly implicating DIPSO, it highlights the critical role of the buffering environment in modulating key signaling events in oocyte maturation. The diagram below illustrates a generalized pathway of how external signals can influence meiotic arrest and resumption in oocytes, with the buffering environment being a critical, modulatory factor.

Signaling Pathway in Oocyte Meiotic Regulation:

Conclusion

This compound is a valuable and versatile zwitterionic buffer for a wide range of applications in biological and biochemical research. Its ability to maintain a stable pH in the physiological range, coupled with its high water solubility and general compatibility with biological systems, makes it an excellent choice for researchers and drug development professionals. Understanding its physicochemical properties and potential interactions is key to its effective use in designing and executing robust and reproducible experiments.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. Culture conditions affect meiotic regulation in cumulus cell-enclosed mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Culture conditions affect meiotic regulation in cumulus cell‐enclosed mouse oocytes | Semantic Scholar [semanticscholar.org]

- 4. P-toluene sulfonic acid monohydrate [webbook.nist.gov]

- 5. Aniline-2-sulfonic acid(88-21-1) IR Spectrum [chemicalbook.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to DIPSO Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-[N,N-Bis(hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt (DIPSO sodium salt), a zwitterionic biological buffer. It details its physicochemical properties, synthesis, and applications, with a focus on providing actionable experimental protocols for laboratory use.

Core Properties and Specifications

This compound is a white crystalline powder widely utilized in biochemical and molecular biology research for its excellent buffering capacity in the physiological pH range.[1][2] As a "Good's" buffer, it is valued for its minimal interference in biological systems.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 265.26 g/mol | [1] |

| Molecular Formula | C₇H₁₆NNaO₆S | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (by titration) | [1] |

| Useful pH Range | 7.0 - 8.2 | [2] |

| pKa (25°C) | 7.6 | |

| Solubility | Soluble in water | [3] |

Synthesis of this compound

While specific industrial synthesis protocols are proprietary, the synthesis of related aminosulfonic acids provides a likely pathway. The general approach involves the reaction of an epoxide with an amine, followed by sulfonation. For DIPSO, this would conceptually involve:

-

Alkoxylation: Reaction of epichlorohydrin with diethanolamine to form a glycidyl ether amine.

-

Sulfonation: Subsequent reaction with a sulfonating agent, such as sodium bisulfite, which opens the epoxide ring and introduces the sulfonic acid group.

-

Purification: The final product is then purified, typically through recrystallization, to achieve the high purity required for research applications.

A logical workflow for the synthesis is presented below.

Experimental Protocols and Applications

This compound's primary function is to maintain a stable pH in various experimental settings. Its applications span from fundamental enzymatic studies to cell culture and electrophoresis.

Preparation of a Standard DIPSO Buffer Solution

This protocol is adapted from established methods for preparing precise buffer standards for pH meter calibration and general laboratory use.[4]

Materials:

-

DIPSO (acid form)

-

Sodium Hydroxide (NaOH), standardized solution (e.g., 0.1 M)

-

High-purity, CO₂-free deionized water

-

Calibrated pH meter

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate Molar Amounts: To prepare a 1 L solution of 0.1 M DIPSO buffer at a specific pH (e.g., pH 7.6), calculate the required moles of the acidic (DIPSO) and basic (DIPSO-Na) forms using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).

-

Dissolution: Weigh the calculated amount of DIPSO (acid form) and dissolve it in approximately 800 mL of CO₂-free deionized water in a volumetric flask.

-

pH Adjustment: While stirring, slowly add the standardized NaOH solution. Monitor the pH continuously with a calibrated pH meter until the desired pH is reached.

-

Final Volume Adjustment: Once the target pH is stable, add CO₂-free deionized water to bring the final volume to 1 L.

-

Sterilization and Storage: For applications requiring sterility, filter the buffer through a 0.22 µm filter. Store at 4°C.

The process of preparing a DIPSO buffer solution is outlined in the following diagram.

Application in Mammalian Cell Culture

DIPSO is a suitable buffer for mammalian cell culture due to its pKa being in the physiological range and its low toxicity at typical working concentrations.[5]

Protocol for Supplementing Cell Culture Medium:

Materials:

-

Sterile 1 M stock solution of this compound, pH 7.4

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sterile serological pipettes and tubes

Procedure:

-

Prepare Complete Medium: In a sterile biosafety cabinet, prepare the complete cell culture medium by adding FBS and Penicillin-Streptomycin to the basal medium to the desired final concentrations (e.g., 10% FBS, 1% Pen-Strep).

-

Add DIPSO Buffer: To the complete medium, add the sterile 1 M DIPSO stock solution to a final concentration of 10-20 mM. For example, to prepare 500 mL of medium with 20 mM DIPSO, add 10 mL of the 1 M stock solution.

-

Mix and Use: Gently mix the final medium. The medium is now ready for use in cell culture. The inclusion of DIPSO will help maintain pH stability during long-term culture, especially in CO₂ incubators.

Use in Protein Purification and Electrophoresis

DIPSO can be used as a buffering agent in chromatography and electrophoresis to maintain a stable pH, which is crucial for the separation of proteins based on their charge and size.[6][7]

Protocol for Preparing an Electrophoresis Running Buffer:

Materials:

-

This compound

-

Tris base

-

Glycine

-

Sodium Dodecyl Sulfate (SDS) (for denaturing gels)

-

High-purity deionized water

Procedure:

-

Prepare Stock Solution: To prepare a 10X running buffer, dissolve the following in 800 mL of deionized water:

-

Tris base

-

This compound (e.g., to a final 1X concentration of 25 mM)

-

Glycine

-

-

Adjust pH: Adjust the pH to the desired value (e.g., 7.4) using HCl.

-

Add SDS (if applicable): For SDS-PAGE, add SDS to a final concentration of 1% (w/v).

-

Final Volume: Bring the total volume to 1 L with deionized water.

-

Working Solution: Dilute the 10X stock solution to 1X with deionized water before use.

The decision-making process for selecting and preparing a buffer for a specific application is crucial for experimental success.

Concluding Remarks

This compound is a versatile and reliable zwitterionic buffer for a wide range of applications in research and development. Its key advantages are its physiological pH range, low interference with biological components, and good solubility in aqueous solutions. By following the detailed protocols provided in this guide, researchers can effectively incorporate this compound into their experimental workflows to ensure stable and reproducible results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - ผลิตภัณฑ์ - Hopax Fine Chemicals [hopaxfc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological pH buffers in IVF: help or hindrance to success - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to DIPSO Sodium Salt: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

DIPSO sodium salt, or 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. Its primary function is to maintain a stable pH in the physiological range, which is critical for the structure and function of biological molecules and the accuracy of experimental results. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse applications of this compound, with a focus on its utility in research and development. This document also includes quantitative data, a discussion of experimental considerations, and visualizations to illustrate its role in biochemical workflows.

Chemical Structure and Identification

This compound is the sodium salt of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid). The presence of both a tertiary amine and a sulfonic acid group gives it its zwitterionic character at physiological pH.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt |

| Synonyms | 3-[N,N-Bis(hydroxyethyl)amino]-2-hydroxypropanesulphonic acid sodium salt |

| CAS Number | 102783-62-0[1][2] |

| Molecular Formula | C₇H₁₆NNaO₆S[1][2] |

| Molecular Weight | 265.26 g/mol [1][2][3][4] |

| Appearance | White crystalline powder[1][3][4] |

| Purity | ≥ 99% (by titration)[1] |

Physicochemical Properties and Quantitative Data

The utility of this compound as a biological buffer is defined by its physicochemical properties, particularly its pKa value and its stability across a range of temperatures.

Table 2: Physicochemical Properties of DIPSO

| Property | Value |

| Useful pH Range | 7.0 - 8.2[3][4][5] |

| pKa at 25°C | 7.6[3][4] |

| Storage Temperature | Room Temperature[1] |

pKa as a Function of Temperature:

The pKa of a buffer is temperature-dependent. For precise experimental control, it is crucial to consider this relationship.

Table 3: pK₂ of DIPSO at Various Temperatures

| Temperature (°C) | pK₂ |

| 5 | 7.979 |

| 10 | 7.893 |

| 15 | 7.811 |

| 20 | 7.732 |

| 25 | 7.657 |

| 30 | 7.585 |

| 37 | 7.495 |

| 40 | 7.448 |

| 45 | 7.384 |

| 50 | 7.323 |

| 55 | 7.265 |

This data is adapted from a study on the thermodynamic quantities of DIPSO.

Experimental Protocols and Considerations

While specific, detailed protocols for the use of this compound are often embedded within larger experimental methodologies, this section provides a general protocol for the preparation of a DIPSO buffer and highlights key considerations for its use.

General Protocol for DIPSO Buffer Preparation

This protocol describes the preparation of a 0.1 M DIPSO buffer solution. The final pH should be adjusted using a strong acid or base.

Materials:

-

This compound (MW: 265.26 g/mol )

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Calculate the required mass of this compound. For 1 liter of a 0.1 M solution, weigh out 26.526 g of this compound.

-

Dissolve the this compound. Add the weighed powder to a beaker containing approximately 800 mL of deionized water. Stir using a magnetic stirrer until fully dissolved.

-

Adjust the pH. Place the pH electrode in the solution and monitor the pH. Slowly add small volumes of HCl or NaOH to adjust the pH to the desired value within the buffer's effective range (pH 7.0 - 8.2).

-

Bring to final volume. Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsing to the volumetric flask. Add deionized water to the 1 L mark.

-

Sterilization (if required). For cell culture or other sterile applications, the buffer solution can be sterilized by filtration through a 0.22 µm filter.

Key Experimental Considerations

-

Metal Ion Chelation: DIPSO is known to form complexes with some metal ions. This can be a consideration in experiments where the concentration of free metal ions is critical.

-

Ionic Strength: The ionic strength of the buffer can affect protein solubility and enzyme kinetics. It may be necessary to adjust the ionic strength of the DIPSO buffer with a neutral salt like NaCl or KCl for specific applications.

-

Temperature Effects: As shown in Table 3, the pKa of DIPSO is temperature-dependent. The pH of the buffer should be adjusted at the temperature at which the experiment will be performed.

Applications in Research and Development

This compound's stable buffering capacity in the physiological pH range makes it a valuable tool in a variety of applications.

Biotechnology and Molecular Biology

-

Enzyme Assays: Maintaining a constant pH is crucial for studying enzyme kinetics, as enzyme activity is highly pH-dependent. DIPSO is used to prepare buffers for a wide range of enzyme assays.

-

Protein Purification and Electrophoresis: DIPSO buffers are employed in various stages of protein purification, including chromatography and dialysis, to maintain the stability and native conformation of proteins.[5] In protein electrophoresis, DIPSO helps to maintain a stable pH during the separation process, ensuring reproducible results.[6]

-

Cell Culture: DIPSO has been investigated for use in cell culture media, particularly in the field of assisted reproductive technology (ART). Studies have shown that DIPSO, alone or in combination with other buffers like MOPS and HEPES, can effectively maintain the pH of media used for gamete and embryo manipulation outside of a CO₂ incubator.[7][8] This is critical for procedures such as in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI).[7][9][10][11]

Pharmaceutical Formulations

This compound can be used in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1] Its buffering capacity helps to maintain the desired pH of a formulation, which can be critical for drug efficacy and shelf-life.

Cosmetics

In the cosmetics industry, this compound can function as a mild surfactant and stabilizer.[1] It helps to improve the texture and performance of cosmetic products while being gentle on the skin.[1]

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound is an active component in any specific signaling pathway. Its role in the study of signaling pathways is indirect, where it is used as a buffering agent to maintain the pH of the experimental system, thereby ensuring the physiological relevance and reproducibility of the results.

Conclusion

This compound is a versatile and reliable zwitterionic buffer with a proven track record in a wide range of scientific and industrial applications. Its ability to maintain a stable pH in the physiological range, coupled with its compatibility with many biological systems, makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its physicochemical properties and careful consideration of experimental parameters will ensure its effective use in achieving accurate and reproducible results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound - उत्पादों - Hopax Fine Chemicals [hopaxfc.com]

- 4. This compound - ผลิตภัณฑ์ - Hopax Fine Chemicals [hopaxfc.com]

- 5. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. nbinno.com [nbinno.com]

- 7. New pH-buffering system for media utilized during gamete and embryo manipulations for assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buffering systems in IVF (Chapter 4) - Culture Media, Solutions, and Systems in Human ART [cambridge.org]

- 9. Biological pH buffers in IVF: help or hindrance to success - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological pH buffers in IVF: help or hindrance to success [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physicochemical Properties of DIPSO Sodium Salt

This technical guide provides a comprehensive overview of the physicochemical properties of DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt, with a primary focus on its acid dissociation constant (pKa). This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who utilize biological buffers.

Core Physicochemical Properties of DIPSO Sodium Salt

DIPSO is a zwitterionic biological buffer widely used to maintain a stable pH environment in various biochemical and biological applications.[1][2] As a member of the bis(2-hydroxyethylamine) family of buffering agents, it is supplied as a white crystalline powder.[3] A notable characteristic of DIPSO is its limited solubility in organic solvents.[3]

The useful buffering range for DIPSO is between pH 7.0 and 8.2, making it suitable for a variety of applications that require a physiological pH.[1][2][3][4][5][6]

The pKa value is a critical parameter for any buffer, as it indicates the pH at which the buffer has its maximum buffering capacity. The pKa of DIPSO is influenced by both temperature and the ionic strength of the solution.[7][8]

| Parameter | Value | Reference |

| pKa at 25°C | 7.6 | [4][9][10][11] |

| pKa Range at 25°C | 7.4 - 7.8 | [5][6] |

| Useful pH Range | 7.0 - 8.2 | [1][2][3][4][5][6] |

| Second Dissociation Constant (pK2) | Determined over 5-55°C | [7] |

| Temperature Dependence (d(pKa)/dT) | Amine-containing buffers generally show a decrease in pKa with increasing temperature. | [12][13] |

It is important to note that the "thermodynamic" pKa (pKa⁰) is defined at infinite dilution and 25°C to provide a true constant for a given buffer.[8] For practical laboratory applications, the pKa can be estimated for specific temperatures and concentrations.[8]

Experimental Determination of pKa

The pKa of a substance like DIPSO is typically determined using potentiometric titration.[14][15] This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[14]

The following protocol outlines the steps for determining the pKa of this compound.

Materials and Reagents:

-

This compound

-

Deionized water, free of carbonates

-

Potassium chloride (KCl) for maintaining ionic strength[16][17]

-

pH meter with a combination glass electrode[15]

-

Magnetic stirrer and stir bar

-

Calibrated burette

-

Standard pH buffers (e.g., pH 4, 7, and 10) for pH meter calibration[16][17]

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution of known concentration, typically between 1 mM and 10 mM.[16][17]

-

Dissolve the sample in a known volume of deionized water. To maintain a constant ionic strength throughout the titration, 0.15 M KCl can be added to the solution.[16][17]

-

-

Calibration of the pH Meter:

-

Titration Process:

-

Place the DIPSO solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode in the solution.

-

To ensure an inert environment and prevent interference from dissolved carbon dioxide, the solution can be purged with nitrogen gas before and during the titration.[16]

-

Add the standardized titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has passed through the expected pKa range and a complete titration curve can be generated.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to obtain a titration curve.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the DIPSO has been protonated or deprotonated. This can be found from the first derivative of the titration curve (greatest slope) or the second derivative (zero crossing).[14]

-

For increased accuracy, the experiment should be repeated multiple times (at least three titrations are recommended) and the average pKa value calculated.[16]

-

For compounds that possess a UV-active chromophore near the site of protonation, UV-Vis spectrophotometry can be a highly sensitive method for pKa determination.[14] This technique measures the change in absorbance at a specific wavelength as a function of pH.[14]

Applications in Research and Drug Development

DIPSO is primarily utilized as a buffering agent in a variety of biochemical and molecular biology applications. Its role is to maintain a stable pH, which is crucial for the structure and function of biomolecules and the kinetics of enzymatic reactions.[3][13]

Key Applications:

-

Electrophoresis: DIPSO is used in buffer systems for the separation of proteins and nucleic acids, ensuring that the charge and migration of these molecules remain consistent throughout the electrophoretic run.[2][3]

-

Enzyme Assays: Many enzymes have optimal activity within a narrow pH range. DIPSO is effective at maintaining the pH for such assays, ensuring accurate and reproducible results.[3]

-

Cell Culture: While caution is advised due to potential interactions with metal ions, DIPSO can be used in some cell culture media to maintain a stable physiological pH.[3]

-

Chromatography: In techniques like ion-exchange chromatography, a stable pH is essential for the specific binding and elution of molecules, and DIPSO can be employed for this purpose.[3]

It is important to note that DIPSO can form complexes with certain metal ions, which may interfere with some biological systems.[3]

Visualizations

Caption: Workflow for the potentiometric titration of DIPSO to determine its pKa.

Caption: Equilibrium between the protonated and deprotonated forms of DIPSO.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]

- 5. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 6. How to choosing the biological buffer you need: By ph and pKa - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 7. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological buffers pKa calculation [reachdevices.com]

- 9. This compound - ผลิตภัณฑ์ - Hopax Fine Chemicals [hopaxfc.com]

- 10. This compound - उत्पादों - Hopax Fine Chemicals [hopaxfc.com]

- 11. This compound - 產品介紹 - Hopax Fine Chemicals [hopaxfc.com]

- 12. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 13. itwreagents.com [itwreagents.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

DIPSO sodium salt pH range

An In-depth Technical Guide to DIPSO Sodium Salt: pH Range and Applications

Introduction

3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) and its sodium salt are zwitterionic biological buffers, often categorized as "Good's buffers".[1] These buffers are widely utilized in biochemistry, molecular biology, and cell culture to maintain a stable pH environment, which is critical for the structure and function of biological molecules and the accuracy of experimental results.[1][2] this compound is particularly valued for its buffering capacity in the physiological pH range.[3] This guide provides a comprehensive overview of the physicochemical properties, buffering performance, and applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties of DIPSO and its Sodium Salt

DIPSO is a white crystalline powder that is readily soluble in water.[2][4][5] Its properties, along with those of its sodium salt, make it a reliable choice for various laboratory applications.

| Property | DIPSO | This compound | Citations |

| CAS Number | 68399-80-4 | 102783-62-0 | [4][5][6][7] |

| Molecular Formula | C₇H₁₇NO₆S | C₇H₁₆NO₆SNa | [5][8][9] |

| Molecular Weight | ~243.2 g/mol | 265.26 g/mol | [5][9][10] |

| Appearance | White crystalline powder | White crystalline powder | [4][5] |

Buffering Performance and pH Range

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The useful buffering range for a buffer is generally considered to be pKa ± 1 pH unit.

| Parameter | Value | Citations |

| Useful pH Range | 7.0 – 8.2 | [4][5][6][7][10][11][12] |

| pKa at 25°C | 7.52 - 7.6 | [8][10][12] |

| Thermodynamic pKa (pKa⁰ at 25°C) | 7.635 | [13] |

The pKa of a buffer is influenced by both temperature and the concentration of the buffer solution.[13] For DIPSO, the change in pKa with temperature (d(pKa)/dT) is approximately -0.023, indicating that the pKa decreases as the temperature rises.[13] This is an important consideration when preparing buffers for experiments conducted at temperatures other than 25°C. The thermodynamic pKa (pKa⁰) is the pKa at an infinite dilution, providing a true constant for the buffer.[13]

Experimental Protocols

Preparation of a DIPSO Buffer Solution (e.g., 0.2 M, pH 7.6)

This protocol outlines the steps to prepare a 0.2 M DIPSO buffer solution with a target pH of 7.6.

Materials:

-

DIPSO (free acid, MW: 243.2 g/mol )

-

Sodium hydroxide (NaOH), 1 M solution

-

Deionized or distilled water

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Volumetric flask (e.g., 1 L)

-

Beaker

Procedure:

-

Calculate the required mass of DIPSO: For 1 liter of a 0.2 M solution, you will need: 0.2 mol/L * 243.2 g/mol = 48.64 g

-

Dissolve DIPSO: Add approximately 800 mL of deionized water to a beaker. Place the stir bar in the beaker and add the 48.64 g of DIPSO powder. Stir until fully dissolved.

-

Adjust pH: Place the calibrated pH electrode in the solution. Slowly add the 1 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 7.6.

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization (Optional): If required for your application, the buffer solution can be sterilized by filtering through a 0.22 µm filter.[11]

Applications in Research and Drug Development

The stable pH range provided by DIPSO makes it a valuable component in numerous biological and biochemical procedures.[1][4]

-

Electrophoresis: DIPSO is used to maintain a constant pH in electrophoresis systems for the separation of proteins and nucleic acids.[2] A stable pH ensures that the charge state of these biomolecules remains consistent, leading to predictable migration and reproducible results.[1][2]

-

Chromatography: In techniques like ion-exchange chromatography, a stable pH is crucial for the specific binding and elution of molecules, thereby improving the separation efficiency and purity of proteins.[1]

-

Enzyme Assays: Many enzymes exhibit optimal activity within a narrow pH range. DIPSO's buffering capacity between pH 7.0 and 8.2 is suitable for studying the kinetics and activity of various enzymes under physiological conditions.[1]

-

Diagnostic Tests: The buffer is used in various diagnostic assays that require a stable physiological pH for accurate and reliable outcomes.[4]

-

Cell Culture: While not as common as HEPES, DIPSO can be used in cell culture media to maintain pH stability, which is essential for cell viability and growth.

Limitations and Considerations

While DIPSO is a versatile buffer, there are some limitations to consider:

-

Metal Ion Chelation: DIPSO has been reported to weakly bind or form complexes with certain metal ions, such as cobalt (II) and nickel (II).[13] This can be a consideration in experiments where the concentration of these metal ions is critical.

-

Solubility: It is almost insoluble in most organic solvents.[1]

Conclusion

This compound is a high-purity, zwitterionic buffer with a reliable buffering range of 7.0 to 8.2.[4][7][14] Its ability to maintain a stable pH in this near-physiological range makes it an indispensable tool for researchers in various fields, including molecular biology, biochemistry, and drug development. By understanding its physicochemical properties, buffering performance, and proper preparation protocols, scientists can effectively utilize DIPSO to ensure the accuracy, reproducibility, and validity of their experimental findings.

References

- 1. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. nbinno.com [nbinno.com]

- 3. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laboratory Reagents this compound for Adjusting The pH Value - this compound, Dipso-Na | Made-in-China.com [m.made-in-china.com]

- 5. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound - Produtos - Hopax Fine Chemicals [hopaxfc.com]

- 8. You are being redirected... [bio-world.com]

- 9. This compound - उत्पादों - Hopax Fine Chemicals [hopaxfc.com]

- 10. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. carlroth.com [carlroth.com]

- 13. Biological buffers pKa calculation [reachdevices.com]

- 14. This compound - 产品介绍 - Hopax Fine Chemicals [hopaxfc.com]

DIPSO Sodium Salt: An In-depth Technical Guide to Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) sodium salt. DIPSO sodium salt is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research for its ability to maintain stable pH conditions in the physiological range.[1][2] Its high solubility in water is a key characteristic for its application in various experimental settings.[3][4] This document details its physical and chemical properties, presents available solubility data, and outlines a standardized experimental protocol for determining its solubility.

Core Concepts and Properties

This compound is a white crystalline powder with a molecular formula of C₇H₁₆NNaO₆S and a molecular weight of 265.26 g/mol .[5][6] It is valued for its buffering capacity within a pH range of 7.0 to 8.2, with a pKa of 7.6 at 25°C.[1][2] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a tertiary amine, contributes to its excellent water solubility and minimal interaction with biological macromolecules.

Aqueous Solubility Data

Table 1: Representative Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 4 | > 50 | > 1.88 |

| 25 | > 75 | > 2.83 |

| 37 | > 100 | > 3.77 |

Note: The data presented in this table is illustrative and based on the general characteristics of similar biological buffers. Actual experimental values may vary.

Experimental Protocol for Determining Aqueous Solubility

The following protocol outlines a standardized "shake-flask" method for the quantitative determination of this compound solubility in water. This method is a reliable and widely accepted procedure for establishing equilibrium solubility.

3.1. Materials

-

This compound (≥99% purity)

-

Deionized or distilled water (High-purity)

-

Thermostatically controlled shaking incubator or water bath

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Calibrated pH meter

-

Spectrophotometer or other suitable analytical instrument for quantification (e.g., HPLC)

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a glass vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Prepare several such samples to be incubated at different temperatures (e.g., 4°C, 25°C, and 37°C).

-

-

Equilibration:

-

Place the sealed containers in a shaking incubator or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the samples from the incubator.

-

Allow the samples to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Separate the saturated aqueous phase from the undissolved solid. This can be achieved by either:

-

Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.

-

Filtration: Draw the supernatant through a syringe filter that is chemically compatible with the solution and has been pre-warmed or pre-cooled to the experimental temperature.

-

-

-

Quantification:

-

Carefully transfer a known volume of the clear, saturated supernatant to a volumetric flask and dilute as necessary.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method. Given its structure, UV spectrophotometry or a more specific method like HPLC could be employed.

-

Prepare a standard calibration curve using solutions of known this compound concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the dilution factor.

-

Repeat the experiment at least in triplicate for each temperature to ensure the reproducibility of the results.

-

Visual Representations

To further clarify the experimental and logical processes, the following diagrams are provided.

References

DIPSO Sodium Salt vs. DIPSO Buffer: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of biochemical and biological research, maintaining a stable pH is paramount for the success of myriad experimental protocols. Zwitterionic buffers, such as DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid), have become indispensable tools for this purpose. This technical guide provides a comprehensive overview of DIPSO, clarifying the distinction between its sodium salt form and its use as a prepared buffer solution. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and conceptual visualizations to facilitate its effective application.

Core Concepts: The Chemistry of DIPSO

DIPSO is a zwitterionic biological buffer, meaning it possesses both a positive and a negative charge on its molecular structure, which allows it to resist significant pH changes.[1] It is a member of the "Good's buffers" group, which are valued for their compatibility with biological systems. The distinction between DIPSO sodium salt and a DIPSO buffer lies in their state and preparation for use.

-

This compound (C₇H₁₆NNaO₆S) is the solid, powdered form of the buffer.[2][3] It is the conjugate base of the zwitterionic acid form. Researchers often purchase DIPSO in this stable, powdered form for longer shelf life and flexibility in buffer preparation.[4]

-

DIPSO Buffer is the aqueous solution prepared from either the zwitterionic (acid) form of DIPSO or its sodium salt.[1] The pH of the solution is adjusted to the desired value within DIPSO's effective buffering range, typically using a strong acid or base.[5]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of DIPSO and its sodium salt are summarized in the table below. These values are crucial for accurate buffer preparation and application in experimental design.

| Property | DIPSO (Zwitterionic Acid) | This compound | Reference(s) |

| CAS Number | 68399-80-4 | 102783-62-0 | [2][6] |

| Molecular Formula | C₇H₁₇NO₆S | C₇H₁₆NNaO₆S | [2][7] |

| Molecular Weight | 243.28 g/mol | 265.26 g/mol | [2][8] |

| pKa (at 25°C) | 7.4 - 7.8 | Not directly applicable; used to prepare buffer | [7][9] |

| Effective pH Range | 7.0 - 8.2 | 7.0 - 8.2 | [6][10][11] |

| Appearance | White crystalline powder | White crystalline powder | [1][2] |

| Solubility in Water | Soluble | Soluble | [2][8] |

Experimental Protocols

Preparation of a 0.2 M DIPSO Buffer Solution (pH 7.6)

This protocol outlines the steps to prepare a 0.2 M DIPSO buffer solution with a pH of 7.6 starting from this compound.

Materials:

-

This compound (MW: 265.26 g/mol )

-

Deionized water (dH₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

-

Graduated cylinders

Procedure:

-

Calculate the required mass of this compound:

-

For a 0.2 M solution in 1 L, the required mass is 0.2 mol/L * 265.26 g/mol = 53.052 g.

-

-

Dissolve the this compound:

-

Add approximately 800 mL of dH₂O to a 1 L beaker.

-

Place the beaker on a stir plate and add the stir bar.

-

While stirring, slowly add the 53.052 g of this compound.

-

Continue stirring until the powder is completely dissolved.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the calibrated pH electrode into the DIPSO solution.

-

Slowly add 1 M HCl dropwise while monitoring the pH. The initial pH of the dissolved sodium salt will be alkaline.

-

Continue adding HCl until the pH of the solution reaches 7.6.

-

-

Final Volume Adjustment:

-

Carefully transfer the pH-adjusted solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of dH₂O and add the rinsewater to the volumetric flask to ensure all of the buffer is transferred.

-

Add dH₂O to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

-

Sterilization and Storage:

Visualizations

Logical Relationship: From Salt to Buffer

The following diagram illustrates the relationship between the solid this compound and the final prepared DIPSO buffer solution.

References

- 1. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Why choose to purchase this compound powder instead of a prepared solution? [vacutaineradditives.com]

- 5. goldbio.com [goldbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 8. You are being redirected... [bio-world.com]

- 9. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 11. nbinno.com [nbinno.com]

Zwitterionic Buffers: A Comprehensive Technical Guide for Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of biological research and drug development, maintaining a stable and physiologically relevant pH is paramount to experimental success and reproducibility. Zwitterionic buffers, often referred to as "Good's buffers," have become indispensable tools for achieving this critical control.[1][2][3] These organic buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge at their isoelectric point.[4] This unique property confers several advantages over traditional buffers, making them ideal for a wide array of biological applications. This in-depth technical guide provides a comprehensive overview of zwitterionic buffers, including their core properties, selection criteria, and practical applications, supplemented with detailed experimental protocols and quantitative data to empower researchers in their experimental design.

Core Principles of Zwitterionic Buffers

The utility of zwitterionic buffers in biological research stems from a set of desirable characteristics first systematically outlined by Dr. Norman Good and his colleagues.[1][5][6] These criteria were established to address the limitations of conventional buffers, which often interfered with biological reactions.[3]

Key Properties of Ideal Biological Buffers:

-

pKa between 6.0 and 8.0: Most biological reactions occur within a pH range of 6 to 8, and a buffer is most effective within approximately one pH unit of its pKa.[1][6]

-

High Water Solubility: This ensures that the buffer can be prepared at a sufficient concentration to provide adequate buffering capacity.[1][7]

-

Low Lipophilicity: Minimal solubility in organic solvents and lipids prevents the buffer from permeating biological membranes and accumulating within cells.[1][6]

-

Minimal Salt and Temperature Effects: The pKa of the buffer should be relatively insensitive to changes in ionic strength and temperature, ensuring stable pH control under varying experimental conditions.[1][3]

-

Minimal Interaction with Metal Ions: Many enzymes and proteins require metal ions as cofactors. A good biological buffer should have a low propensity to chelate these essential ions.[5][6]

-

Chemical and Enzymatic Stability: The buffer should be resistant to degradation under experimental conditions.[1][3]

-

Low UV Absorbance: The buffer should not absorb light in the UV and visible regions of the spectrum, as this can interfere with spectrophotometric assays.[1][6]

Zwitterionic buffers, by and large, fulfill these criteria, making them the buffers of choice for a multitude of sensitive biological assays.

Quantitative Data for Zwitterionic Buffers

The selection of an appropriate zwitterionic buffer is contingent on its specific physicochemical properties. The following tables summarize key quantitative data for a range of commonly used zwitterionic buffers to facilitate informed decision-making.

Table 1: Physicochemical Properties of Common Zwitterionic Buffers

| Buffer | Molecular Weight ( g/mol ) | pKa at 20°C | Useful pH Range | ΔpKa/°C |

| MES | 195.24 | 6.15 | 5.5–6.7 | -0.011 |

| ADA | 190.15 | 6.62 | 6.0–7.2 | -0.011 |

| PIPES | 302.37 | 6.80 | 6.1–7.5 | -0.009 |

| ACES | 182.17 | 6.88 | 6.1–7.5 | -0.020 |

| BES | 213.25 | 7.15 | 6.4–7.8 | -0.016 |

| MOPS | 209.26 | 7.20 | 6.5–7.9 | -0.011 |

| TES | 229.20 | 7.50 | 6.8–8.2 | -0.020 |

| HEPES | 238.31 | 7.55 | 6.8–8.2 | -0.015 |

| HEPPS | 252.33 | 8.00 | 7.3–8.7 | -0.011 |

| Tricine | 179.17 | 8.15 | 7.4–8.8 | -0.021 |

| Bicine | 163.17 | 8.35 | 7.6–9.0 | -0.018 |

| CHES | 207.29 | 9.55 | 8.6–10.0 | -0.011 |

| CAPS | 221.32 | 10.40 | 9.7–11.1 | -0.010 |

Data compiled from various sources.[8] The temperature coefficient (ΔpKa/°C) indicates the change in pKa for every one-degree Celsius increase in temperature.[7]

Table 2: Metal Ion Binding Characteristics of Selected Zwitterionic Buffers

| Buffer | Predominant Metal Ion Interactions |

| MES | Negligible binding with many divalent cations.[2] |

| PIPES | Very low metal-binding constants.[9] |

| MOPS | Negligible metal binding.[9] |

| HEPES | Can form radicals and is not suitable for redox studies.[9] Low metal-binding constants. |

| TES | Forms complexes with Cu(II), Ni(II), Zn(II), Co(II), and Mn(II).[2] |

| Tricine | Binds divalent ions, particularly Cu(II).[2] |

| Bicine | Binds Cu(II), Ni(II), Co(II), and Zn(II).[2] |

This table provides a general overview. The extent of metal ion binding can be influenced by pH, temperature, and the specific metal ion .

Experimental Protocols

The following sections provide detailed methodologies for the preparation and application of zwitterionic buffers in key biological experiments.

Preparation of a 1 M HEPES Stock Solution (pH 7.4)

Materials:

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), free acid (MW: 238.31 g/mol )

-

Sodium hydroxide (NaOH), 10 M

-

Deionized, purified water

-

pH meter

-

Magnetic stirrer and stir bar

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Weigh out 238.31 g of HEPES free acid.

-

Add the HEPES powder to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the HEPES is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 10 M NaOH dropwise to the HEPES solution while continuously monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 7.4.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

-

Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter.

-

Store the sterile stock solution at 4°C.

Using HEPES Buffer in Mammalian Cell Culture

HEPES is widely used in cell culture media to provide additional buffering capacity, especially when cultures are manipulated outside of a CO₂ incubator.[7]

Protocol for Supplementing Cell Culture Medium with HEPES:

-

To a sterile bottle of basal cell culture medium (e.g., DMEM), aseptically add the sterile 1 M HEPES stock solution to a final concentration of 10-25 mM. For example, to make a 25 mM HEPES-supplemented medium, add 25 mL of 1 M HEPES to 975 mL of medium.

-

Gently mix the supplemented medium by swirling the bottle.

-

The HEPES-supplemented medium is now ready for use in cell culture experiments.

Note: The addition of HEPES can alter the osmolality of the medium. It is crucial to ensure the final osmolality is within the optimal range for the specific cell line being cultured.

Using Zwitterionic Buffers in Protein Electrophoresis (SDS-PAGE)

Tris-glycine buffer systems are a staple in SDS-PAGE. Glycine, a zwitterionic amino acid, plays a key role in the stacking gel, allowing for the concentration of proteins into sharp bands before they enter the resolving gel.

Protocol for Preparing 10X Tris-Glycine Running Buffer (pH 8.3):

Materials:

-

Tris base (Tris(hydroxymethyl)aminomethane) (MW: 121.14 g/mol )

-

Glycine (MW: 75.07 g/mol )

-

Sodium dodecyl sulfate (SDS)

-

Deionized, purified water

Procedure:

-

In a 1 L beaker, dissolve 30.3 g of Tris base and 144 g of glycine in approximately 800 mL of deionized water.

-

Add 10 g of SDS and stir until dissolved.

-

Adjust the final volume to 1 L with deionized water. The pH should be approximately 8.3 and does not require adjustment.

-

Store the 10X stock solution at room temperature. To prepare 1X running buffer, dilute the 10X stock 1:10 with deionized water.

Mandatory Visualizations

Logical Workflow for Zwitterionic Buffer Selection

The following diagram illustrates a logical workflow for selecting the most appropriate zwitterionic buffer for a given biological experiment.

Caption: A logical workflow for selecting an appropriate zwitterionic buffer.

Experimental Workflow for Protein Electrophoresis using a Tris-Glycine Buffer System

This diagram outlines the key steps in performing SDS-PAGE, highlighting the role of the zwitterionic buffer component.

Caption: Workflow for SDS-PAGE highlighting the buffer's role.

Conclusion

Zwitterionic buffers are foundational to modern biological research, providing the stable pH environment necessary for obtaining reliable and reproducible data. Their unique chemical properties, carefully selected to minimize interference with biological systems, make them superior to many traditional buffering agents. By understanding the core principles of these buffers and utilizing the quantitative data and experimental protocols provided in this guide, researchers, scientists, and drug development professionals can optimize their experimental conditions and advance their scientific endeavors with greater confidence and precision.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. Biological buffers pKa calculation [reachdevices.com]

- 3. interchim.fr [interchim.fr]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bostonbioproducts.com [bostonbioproducts.com]

- 7. itwreagents.com [itwreagents.com]

- 8. Low Melting Point Agarose [kuchem.kyoto-u.ac.jp]

- 9. researchgate.net [researchgate.net]

The Researcher's Companion: An In-depth Technical Guide to Good's Buffers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and biochemical research, the silent partner in countless successful experiments is the buffer. Maintaining a stable pH is paramount for the structure and function of proteins, the viability of cells, and the reliability of assays. Before the seminal work of Dr. Norman Good and his colleagues in the 1960s, researchers were often limited to buffers that were physiologically unsuitable, toxic, or reactive. This guide provides an in-depth exploration of the core principles of Good's buffers, their quantitative properties, and their practical application in key experimental protocols, offering a vital resource for researchers, scientists, and drug development professionals.

Core Principles: What Makes a Buffer "Good"?

Dr. Norman Good and his team established a set of stringent criteria for ideal biological buffers. These principles are the foundation of their widespread utility and reliability in sensitive biological systems.[1][2] The primary advantages of using Good's buffers stem from these carefully considered characteristics:

-